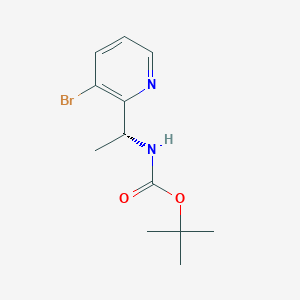

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Description

BenchChem offers high-quality Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-8(10-9(13)6-5-7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKPVJCMDWYMHU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate via 1H and 13C NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (CAS: 2007925-19-9)

Executive Overview & Mechanistic Context

The synthesis and characterization of 3-bromopyridin-2-yl derivatives are critical in modern drug discovery, particularly in the development of molecular glues and the optimization of multicomponent reactions (MCRs) for active pharmaceutical ingredients[1]. Commercially available chiral building blocks like Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate [2] serve as foundational precursors due to their orthogonal reactivity: the bromine atom allows for palladium-catalyzed cross-coupling, while the Boc-protected amine facilitates controlled peptide or amide bond formation.

As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) characterization of this molecule not merely as a data-collection exercise, but as a mechanistic puzzle. The chemical shifts in this molecule are governed by three primary phenomena:

-

Magnetic Anisotropy & Inductive Effects: The electronegative nitrogen in the pyridine ring and the heavy bromine atom at the C3 position drastically alter the local magnetic environment.

-

The Heavy Atom Effect: The large electron cloud of the bromine atom causes a distinct diamagnetic shielding effect on the directly attached C3 carbon in 13C NMR.

-

Rotameric Exchange: The tert-butyloxycarbonyl (Boc) group exhibits a partial double-bond character at the C-N bond, leading to restricted rotation and signal broadening at ambient temperatures [3].

Fig 1. Electronic mechanisms governing the chemical shifts in the 3-bromopyridine ring system.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be a self-validating system. If any step fails its internal quality check, the workflow halts until the parameter is corrected.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Dissolve 20 mg (for 1H) or 60 mg (for 13C) of the analyte in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 is selected because it is a non-polar, aprotic solvent that preserves the intramolecular hydrogen bonding states of the carbamate without exchanging the crucial N-H proton (which would occur in CD3OD or D2O).

-

-

Probe Tuning and Matching:

-

Action: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the exact Larmor frequency of 1H (400.13 MHz) and 13C (100.61 MHz), and match the impedance to 50 ohms.

-

Self-Validation Check: The reflected power (wobble curve) must drop precisely to the baseline. If the dip is shallow, the probe is mismatched, which will exponentially degrade the Signal-to-Noise Ratio (SNR).

-

-

Shimming and Field Homogeneity:

-

Action: Lock onto the deuterium signal of CDCl3 and perform automated 3D gradient shimming (Z1-Z5).

-

Self-Validation Check: Acquire a preliminary 1H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol requires an FWHM of ≤ 0.5 Hz. If the peak is broader or asymmetrical, the magnetic field is inhomogeneous, and shimming must be repeated.

-

-

Data Acquisition:

-

1H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 1.5 seconds at 298 K.

-

13C NMR: 1024 scans, 30° pulse angle, D1 of 2.0 seconds, utilizing WALTZ-16 composite pulse decoupling to remove 1H-13C scalar couplings.

-

Fig 2. Step-by-step NMR acquisition and structural validation workflow for chiral carbamates.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate presents a classic AMX spin system in the aromatic region, alongside distinct aliphatic signals from the chiral center and the protecting group.

Quantitative 1H NMR Data Summary

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 (Py) | 8.45 | dd | 4.6, 1.5 | 1H | Pyridine C6-H |

| H-4 (Py) | 7.85 | dd | 8.0, 1.5 | 1H | Pyridine C4-H |

| H-5 (Py) | 7.15 | dd | 8.0, 4.6 | 1H | Pyridine C5-H |

| N-H | 5.60 | br d | ~7.0 | 1H | Carbamate NH |

| C-H (Chiral) | 5.10 | quintet | 6.8 | 1H | Methine CH |

| C-H3 (Boc) | 1.42 | s | - | 9H | tert-Butyl CH3 |

| C-H3 (Ethyl) | 1.40 | d | 6.8 | 3H | Ethyl CH3 |

Mechanistic Interpretation

-

Aromatic Deshielding: The H-6 proton is shifted furthest downfield (δ 8.45) due to the strong inductive electron withdrawal by the adjacent pyridine nitrogen, compounded by the magnetic anisotropy of the aromatic ring.

-

Rotameric Broadening: Notice that the N-H signal at δ 5.60 is designated as a "broad doublet" (br d). Causally, this is due to the restricted rotation of the Boc group's C-N bond at 298 K. If the integration of this peak is ambiguous, the self-validating troubleshooting step is to perform a Variable Temperature (VT) NMR experiment, heating the sample to 330 K. This increases the kinetic energy, overcoming the rotational barrier and coalescing the broad signal into a sharp, easily integrable doublet.

-

Chiral Center Resolution: While the methine proton (δ 5.10) confirms the connectivity of the chiral center, standard 1H NMR in an achiral solvent cannot differentiate the (R) enantiomer from the (S) enantiomer. To validate enantiomeric excess (ee), the protocol must be appended with the introduction of a Chiral Solvating Agent (CSA), such as Pirkle's alcohol, which will form transient diastereomeric complexes and split the methine signal based on chirality.

13C NMR Spectral Analysis & Causality

The 13C NMR spectrum provides a definitive map of the carbon skeleton. The presence of the heavy bromine atom and the highly oxidized carbamate carbonyl dictate the spectral extremes.

Quantitative 13C NMR Data Summary

| Chemical Shift (δ, ppm) | Type | Assignment | Mechanistic Note |

| 161.0 | Cq | Pyridine C2 | Deshielded by adjacent N and alkyl substitution |

| 155.2 | Cq | Carbamate C=O | Highly deshielded carbonyl carbon |

| 147.5 | CH | Pyridine C6 | Deshielded by adjacent electronegative N |

| 140.2 | CH | Pyridine C4 | Deshielded by ortho-bromine |

| 123.5 | CH | Pyridine C5 | Typical meta-position aromatic shift |

| 119.0 | Cq | Pyridine C3 (C-Br) | Shielded via Heavy Atom Effect of Bromine |

| 79.5 | Cq | Boc C(CH3)3 | Quaternary carbon of tert-butyl group |

| 50.5 | CH | Methine CH | Deshielded by adjacent N and aromatic ring |

| 28.4 | CH3 | Boc CH3 (x3) | Standard tert-butyl methyl shift |

| 21.5 | CH3 | Ethyl CH3 | Standard aliphatic methyl shift |

Mechanistic Interpretation

-

The Heavy Atom Effect on C3: One might intuitively expect the carbon attached to the electronegative bromine (C3) to be shifted downfield. However, it appears upfield at δ 119.0 ppm. This is the causality of the "Heavy Atom Effect" (or spin-orbit coupling effect). The large electron cloud of the bromine atom exhibits significant diamagnetic shielding, pushing the resonance of the directly bonded carbon to a lower frequency.

-

Quaternary Carbon Identification: The signals at δ 161.0, 155.2, 119.0, and 79.5 ppm will exhibit significantly lower intensities in a standard 13C spectrum. This is a self-validating feature: quaternary carbons lack directly attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement provided by the WALTZ-16 decoupling sequence, and they possess much longer longitudinal relaxation times (T1).

References

-

National Institutes of Health (PMC), 2023. Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6. Available at:[Link]

-

Vrije Universiteit Amsterdam, 2018. MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Available at: [Link]

Sources

A Guide to the Crystal Structure Analysis of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete de novo crystal structure analysis of the chiral building block, Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. As no crystal structure for this compound is currently deposited in public databases, this document serves as an essential roadmap for researchers in crystallography and pharmaceutical development. It outlines the entire workflow, from material preparation and single-crystal growth to X-ray diffraction data collection, structure solution, refinement, and in-depth analysis of the resulting molecular and supramolecular architecture. The protocols herein are designed to ensure scientific rigor, data integrity, and the unambiguous determination of the molecule's absolute stereochemistry, a critical parameter in drug design and development.

Introduction: The Need for Structural Clarity

Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a chiral heterocyclic compound of significant interest as a building block in the synthesis of complex pharmaceutical agents. Its structure combines several key features: a stereogenic center, a bromine atom suitable for cross-coupling reactions, a pyridine ring for potential metal coordination or hydrogen bonding, and a bulky tert-butoxycarbonyl (Boc) protecting group that influences solubility and conformation.

In pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not merely academic; it is a cornerstone of rational drug design.[1][2] Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this arrangement, providing unambiguous proof of:

-

Absolute Configuration: Confirming the (R) or (S) nature of stereocenters.

-

Molecular Conformation: Revealing the exact torsion angles and spatial orientation of functional groups.

-

Intermolecular Interactions: Detailing the hydrogen bonds, halogen bonds, and other forces that govern the solid-state packing, which in turn influences properties like solubility and stability.[3]

The late discovery of a more stable crystalline form (polymorph) can have disastrous consequences for a pharmaceutical product, as exemplified by the case of Ritonavir, which necessitated a market recall and reformulation.[4] Therefore, a thorough crystallographic analysis early in the development process is a critical risk-mitigation strategy. This guide provides the expert-driven framework for such an analysis of the title compound.

Foundational Material Properties & Preparation

Before any crystallographic analysis can begin, the subject material must be well-characterized and of the highest possible purity.

Compound Specifications

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate | Fluorochem[5] |

| CAS Number | 2007925-19-9 | Fluorochem[5] |

| Molecular Formula | C₁₂H₁₇BrN₂O₂ | Fluorochem[5] |

| Molecular Weight | 317.18 g/mol | Fluorochem[5] |

| Chirality | (R)-enantiomer | Fluorochem[5] |

Synthesis and Purification Rationale

While various synthetic routes may exist, a common approach for such structures involves the protection of a chiral amine. For instance, (R)-1-(3-bromopyridin-2-yl)ethanamine could be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the target carbamate.[6]

Crucial Expertise: The success of crystallization is fundamentally dependent on sample purity. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Protocol: Pre-Crystallization Purification

-

Initial Assessment: Analyze the crude synthetic product by ¹H NMR and LC-MS to identify any residual solvents or side-products.

-

Chromatographic Purification: Perform flash column chromatography on silica gel. The polarity of this compound suggests a gradient elution system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

-

Fraction Analysis: Collect fractions and analyze their purity by thin-layer chromatography (TLC) or LC-MS.

-

Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

-

Final Drying: Dry the resulting solid or oil under high vacuum for several hours to remove any trace solvents, which are notorious inhibitors of crystallization.

The Art of Crystallization: From Powder to Diffraction-Quality Crystal

Growing a single crystal suitable for X-ray diffraction is often the most challenging step of the entire process.[7] It is an empirical science that requires patience and systematic screening. The goal is to create a perfectly ordered, three-dimensional lattice, free of defects.

Causality of Method Selection

The choice of crystallization method is dictated by the compound's solubility and thermal stability. For a moderately polar organic molecule like the title compound, solvent-based methods that allow for slow, controlled precipitation are most effective.

Experimental Protocol: Crystallization Screening

Objective: To identify a solvent or solvent system from which the compound will slowly crystallize.

-

Solubility Screening:

-

Place a few milligrams of the purified compound into several small vials.

-

Add a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, ethanol, methanol) dropwise until the solid dissolves.

-

Record the approximate solubility in each. An ideal solvent is one in which the compound is moderately soluble.

-

-

Primary Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent (from the screening) to create a near-saturated solution.

-

Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Create a saturated solution of the compound in a moderately polar, relatively non-volatile solvent (e.g., toluene or dichloromethane).

-

Place this vial, uncapped, inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane or pentane).

-

Over time, the anti-solvent vapor will diffuse into the compound's solution, slowly reducing its solubility and inducing crystallization.

-

-

Cooling:

-

Prepare a saturated solution in a suitable solvent at an elevated temperature (e.g., 40-50 °C).

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

-

-

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} endot Caption: Workflow for crystallization screening.

Data Acquisition: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, with no visible fractures) is obtained, diffraction data can be collected.[7][8]

Rationale for Experimental Conditions

-

Low Temperature: Data collection is almost universally performed at low temperatures (typically 100 K) using a nitrogen or helium cryostream. This is critical because it minimizes atomic thermal vibrations, leading to less diffuse scattering and stronger, higher-resolution diffraction data.

-

X-ray Source: For organic molecules, a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source is standard. Mo radiation provides higher resolution data, while Cu radiation is more intense and can be advantageous for weakly diffracting or very small crystals.

Protocol: SC-XRD Data Collection

-

Crystal Mounting: Under a microscope, select a high-quality crystal. Carefully pick it up using a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Flash Cooling: Immediately place the mounted crystal into the cold nitrogen stream on the diffractometer to flash-cool it to 100 K, vitrifying the oil and preserving the crystal.

-

Centering: Optically and computationally center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Devise a strategy to collect a full sphere of redundant diffraction data. This typically involves a series of omega (ω) and phi (φ) scans, where the crystal is rotated in the beam to bring different sets of lattice planes into diffracting condition.

-

Data Integration: After collection, the raw image files are processed. This step, known as integration, measures the intensity and position of each diffraction spot (reflection) and assigns it Miller indices (h,k,l).

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} endot Caption: The SC-XRD data collection pipeline.

Structure Solution and Refinement: From Data to Model

This phase translates the raw diffraction intensities into a chemically meaningful atomic model. This is an iterative process performed using specialized software suites like Olex2[9][10] or SHELX.[11]

The Path to a Refined Structure

Protocol and Scientific Justification

-

Space Group Determination: The integrated data are analyzed for systematic absences, which are reflections that are forbidden by certain symmetry elements. For a chiral, enantiopure compound like the subject molecule, the crystal structure must belong to one of the 65 chiral (Sohncke) space groups, which lack inversion centers and mirror planes.[12][13] This is a primary self-validating check.

-

Structure Solution (The Phase Problem): The diffraction experiment provides the intensities (related to the amplitude) of the scattered waves, but not their phases. Solving the "phase problem" is the key to generating an initial electron density map.

-

Expertise: For this compound, the presence of the bromine atom makes the solution straightforward. Heavy atoms scatter X-rays much more strongly than light atoms. Direct methods or intrinsic phasing algorithms (e.g., SHELXT) can use the statistical distribution of the most intense reflections to locate the heavy atom, whose phases can then be used to bootstrap the location of the remaining atoms.

-

-

Structure Refinement: An iterative process of least-squares refinement is used to improve the atomic model to best fit the experimental data.[11]

-

Anisotropic Displacement Parameters (ADPs): Initially, atoms are refined isotropically (with a spherical thermal parameter). In the final stages, they are refined anisotropically, modeling their thermal motion as ellipsoids, which better represents their movement in the crystal lattice.

-

Hydrogen Atoms: Hydrogen atoms are typically not visible in the initial electron density map. They are placed in calculated positions using standard geometric models (e.g., the AFIX instruction in SHELXL) and refined using a "riding model."

-

Trustworthiness: The quality of the fit between the model and the data is judged by several figures of merit, including the R1 value (a residual agreement factor) and the Goodness of Fit (GooF), which should approach 1.0 for a good refinement. A final difference Fourier map should be largely featureless, indicating that all significant electron density has been modeled.

-

-

Absolute Structure Determination:

-

Authoritative Grounding: Unambiguously determining the absolute configuration is a primary goal for a chiral molecule.[14][15] This is achieved by analyzing anomalous dispersion effects. Because the bromine atom absorbs as well as scatters X-rays, Friedel's Law (which states that the intensity of reflection h,k,l is equal to that of -h,-k,-l) breaks down slightly.

-

The Flack Parameter: This small difference can be used to refine the Flack parameter .[16][17][18] A value close to 0 indicates the refined absolute configuration is correct. A value close to 1 indicates the inverted configuration is correct. For this molecule, the significant anomalous scattering from bromine should yield a Flack parameter with a very small standard uncertainty, providing a high-confidence assignment of the (R)-stereocenter.[18]

-

Analysis of the Final Structure

The final refined model, typically presented in a Crystallographic Information File (CIF), is a rich source of chemical information.

Intramolecular Geometry

A table of selected bond lengths, angles, and torsion angles should be generated to confirm the expected molecular geometry and to reveal the molecule's preferred conformation in the solid state.

Table 2. Expected Intramolecular Data to Report

| Parameter Type | Example | Significance |

|---|---|---|

| Bond Lengths | C-Br, C-N, C=O | Confirms bonding, may indicate electronic effects. |

| Bond Angles | C-C(chiral)-N, Pyridine ring angles | Reveals strain or steric effects. |

| Torsion Angles | N-C(chiral)-C(py)-N(py) | Defines the overall molecular conformation. |

Intermolecular Interactions & Crystal Packing

Understanding how molecules pack in the crystal lattice is crucial for predicting solid-state properties.

-

Hydrogen Bonding: The carbamate N-H group is a strong hydrogen bond donor. Potential acceptors include the carbamate carbonyl oxygen (C=O) and the pyridine nitrogen atom. These interactions are likely to be dominant forces in the crystal packing.

-

Halogen Bonding: The bromine atom possesses an electropositive region on its outer surface (the σ-hole) and can participate in a halogen bond, a highly directional interaction with a Lewis base (e.g., the carbonyl oxygen or pyridine nitrogen of a neighboring molecule).[19][20][21] This is a key interaction to look for in the crystal packing.

-

Van der Waals Forces: The bulky tert-butyl group and the aromatic pyridine ring will interact via weaker, non-directional van der Waals forces, filling the remaining space.

Conclusion

This technical guide has outlined a rigorous, start-to-finish workflow for the crystal structure analysis of Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. By following these field-proven protocols—from meticulous purification and systematic crystallization to high-quality data collection and robust refinement—researchers can achieve an unambiguous and comprehensive understanding of this important chiral molecule. The resulting crystal structure will definitively confirm the absolute configuration, reveal the molecule's solid-state conformation, and provide deep insights into the intermolecular forces that govern its crystal lattice. This structural knowledge is not an end in itself but a critical input for advancing drug discovery and development, enabling informed decisions on solid-form selection, formulation, and the rational design of next-generation therapeutics.[4][22]

References

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

-

Gavezzotti, G. (2013). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(4), 1191-1201. [Link]

-

Bauer, J., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research, 18(6), 859-866. [Link]

-

Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 46(8), 2439-2449. [Link]

-

Al-Obaidi, A., & Al-shaimaa, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

-

Sarma, B., & Kumar, S. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2245-2252. [Link]

-

Kumar, A., Singh, P., & Kumar, S. (2024). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques, 15(1), 1-3. [Link]

-

Verma, A., Kumar, R., & Singh, S. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 1, 1-6. [Link]

-

OlexSys Ltd. (2024). Olex2. [Link]

-

Wikipedia contributors. (2023). Olex2. Wikipedia. [Link]

-

Olex2. (2020). Olex2 download. SourceForge. [Link]

-

OlexSys Ltd. (n.d.). OlexSys. [Link]

-

Metrangolo, P., & Resnati, G. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]

-

Fourmigué, M. (2012). Halogen Bonding in Crystal Engineering. IntechOpen. [Link]

-

Brammer, L. (2010). Halogen bonding in crystal engineering. IUCr Journals. [Link]

-

International Union of Crystallography. (2019). Flack parameter. Online Dictionary of Crystallography. [Link]

-

Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]

-

Inokuma, Y., et al. (2015). Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. Chemical Science, 6(8), 4859-4863. [Link]

-

Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. ResearchGate. [Link]

-

Flack, H. D. (2003). Chiral and Achiral Crystal Structures. Helvetica Chimica Acta, 86(4), 905-921. [Link]

-

Hoshino, M. (2010). Determination of crystal structure and absolute configuration of thalidomide enantiomers. Waseda University Repository. [Link]

-

LibreTexts. (2022). 4.5.1.24: Flack parameter. Chemistry LibreTexts. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Li, X., et al. (2023). Absolute Structure Determination of Chiral Organic Nanocrystals Using Zone-Axis Electron Diffraction. CCS Chemistry, 5(8), 2134-2141. [Link]

-

School of Chemistry, University of Bristol. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

-

Grzywa, M., & Volkmer, D. (2021). Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. Symmetry, 13(12), 2379. [Link]

-

Sheldrick, G. M. (n.d.). CCP4-Workshop: shelx c/d/e Tutorial. [Link]

-

Cole, J. (n.d.). T U T O R I A L - 1 Getting started. School of Chemistry. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 185. [Link]

-

David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 78(Pt 6), 849-864. [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

-

Zhang, Y. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

- Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

Sources

- 1. migrationletters.com [migrationletters.com]

- 2. omicsonline.org [omicsonline.org]

- 3. rjptonline.org [rjptonline.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. rigaku.com [rigaku.com]

- 9. Olex2 - Wikipedia [en.wikipedia.org]

- 10. Olex2 | OlexSys [olexsys.org]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. xtal.iqfr.csic.es [xtal.iqfr.csic.es]

- 13. Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

- 15. chinesechemsoc.org [chinesechemsoc.org]

- 16. Flack parameter - Wikipedia [en.wikipedia.org]

- 17. dictionary.iucr.org [dictionary.iucr.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Halogen Bonding in Crystal Engineering | IntechOpen [intechopen.com]

- 22. zienjournals.com [zienjournals.com]

Navigating the Safety Landscape of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate: A Technical Guide for Researchers

This guide provides an in-depth examination of the safety and toxicity profile of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate, a key building block in contemporary drug discovery. While a specific Safety Data Sheet (SDS) for this exact chiral compound is not publicly available, this document synthesizes data from structurally analogous compounds to provide a robust framework for safe handling, risk assessment, and emergency preparedness. Researchers and drug development professionals are guided by the core principles of scientific integrity, ensuring that all experimental choices are underpinned by a thorough understanding of the potential hazards.

Chemical Identity and Physicochemical Properties

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate belongs to the family of N-Boc protected bromopyridine derivatives. The presence of a stereocenter, a bromopyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group dictates its reactivity and, by extension, its toxicological profile.

| Property | Inferred Data | Source Analogue |

| Molecular Formula | C12H17BrN2O2 | Fluorochem[1] |

| IUPAC Name | tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate | Fluorochem[1] |

| CAS Number | 2007925-19-9 | Fluorochem[1] |

| Appearance | Likely a solid (e.g., off-white, white to yellow to brown) | tert-Butyl carbamate[2], tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate[3] |

| Molecular Weight | 301.18 g/mol (calculated) | --- |

| Storage Temperature | Refrigerated (2-8°C), in a dry, well-ventilated place | BroadPharm[4], Sigma-Aldrich[3] |

Hazard Identification and GHS Classification

Based on data from the supplier Fluorochem, Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is classified as harmful if swallowed.[1] A broader analysis of similar brominated pyridine and carbamate compounds suggests a more comprehensive, albeit inferred, hazard profile.

Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed. [1][5][6][7] This is the primary, explicitly stated hazard for the target compound.

-

H315: Causes skin irritation. [5][6][7] A common hazard for brominated organic compounds.

Precautionary Statements:

A comprehensive set of precautionary statements can be inferred from related compounds:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[5][7]

-

Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P317 (If skin irritation occurs: Get medical help).[5]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Toxicological Profile: An Evidence-Based Postulation

While specific LD50 or LC50 data for Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate are not available, the toxicological properties can be inferred from its chemical class and the available data for related compounds.

The primary route of acute toxicity is ingestion, as indicated by the H302 "Harmful if swallowed" classification.[1] Carbamates, as a class, are known for their potential to act as cholinesterase inhibitors, which can disrupt nerve function.[8][9] Although the Boc-protecting group may mitigate this activity, it is a critical consideration in the overall toxicological assessment.

Chronic exposure studies on related compounds like ethyl carbamate have shown potential for impeding development and promoting neurodegeneration in model organisms.[10] While a direct extrapolation is not possible, this highlights the importance of minimizing long-term exposure to any carbamate-containing research chemical.

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][7] Skin: May be harmful in contact with skin and can cause irritation.[2][7] Eyes: Can cause serious eye irritation.[2][5]

Experimental Workflow: Safe Handling and Engineering Controls

A self-validating system of protocols is essential to ensure the safety of researchers. The following workflow is designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical-resistant safety goggles or a face shield.[4][6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Gloves must be inspected before use and disposed of properly after handling.[11]

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[4][5]

Engineering Controls

All handling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment.[4]

Caption: Experimental workflow for safe handling.

Emergency Procedures: A Proactive Approach

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air. If symptoms persist, seek medical attention.[4][12]

-

In Case of Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12]

-

If Swallowed: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][12]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[12][13]

-

Containment and Cleaning: Mix with an inert absorbent material such as sand or vermiculite, sweep up, and place in a tightly closed container for disposal.[4] Do not allow the material to enter drains or water courses.[4]

Stability and Reactivity

-

Reactivity: No specific data is available, but it is expected to be stable under recommended storage conditions.[2]

-

Conditions to Avoid: Heat, flames, and sparks.[4]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[2]

Caption: Stability and reactivity profile.

Conclusion: A Commitment to Safety

While the complete toxicological profile of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is yet to be fully elucidated, a comprehensive risk assessment based on structurally related compounds provides a clear path forward for its safe utilization in research and development. By adhering to the principles of proactive engineering controls, appropriate personal protective equipment, and rigorous experimental protocols, scientists can effectively mitigate the inherent risks associated with this valuable chemical intermediate. The information presented in this guide should be used to supplement, not replace, an institution's existing chemical hygiene plan and safety protocols.

References

- Combi-Blocks, Inc. (2023, July 8).

- BroadPharm. (2016, October 4).

- BLD Pharmatech. tert-Butyl ((2-bromopyridin-4-yl)methyl)

- MilliporeSigma. (2025, September 13).

- Fisher Scientific. (2010, January 11).

- Fisher Scientific. (2010, October 28).

- Echemi.

- Acros PharmaTech Limited. (2018, August 20). tert-Butyl (6-chloropyridin-2-yl)

- Combi-Blocks, Inc. (2024, November 1).

- PubChem. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.

- Sigma-Aldrich. tert-Butyl N-[(2R)

- PubChem. Tert-butyl (6-bromopyridin-2-YL)carbamate.

- Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)

- Shell. (2026, January 5).

- Chemos GmbH & Co. KG.

- NextSDS. tert-butyl N-[2-amino-1-(3-bromo-2-fluorophenyl)

- Sigma-Aldrich. tert-Butyl ((5-bromopyridin-2-yl)methyl)

- Chen, Y., et al. (2022, April 4). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC.

- Kumar, V., et al. (2022). Forensic toxicological and analytical aspects of carbamate poisoning – A review.

- Carl ROTH. (2025, March 10). Safety Data Sheet: Methylglycinediacetic acid trisodium salt.

- Shrot, S., et al. (2018). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in. Rambam Maimonides Medical Journal.

- Carl ROTH.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Carbamic acid, ethyl ester: Human health tier II assessment.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | 1188477-11-3 [sigmaaldrich.com]

- 4. broadpharm.com [broadpharm.com]

- 5. echemi.com [echemi.com]

- 6. aaronchem.com [aaronchem.com]

- 7. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. ima.org.il [ima.org.il]

- 10. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. combi-blocks.com [combi-blocks.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stereochemistry and 3D Conformation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry and three-dimensional (3D) conformation of the chiral molecule, Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate. The absolute configuration, designated as (R), is a critical determinant of its biological activity and interaction with chiral environments, a fundamental concept in drug design and development.[1][2][3][4] This document will delve into the theoretical underpinnings of its stereoisomerism and explore the experimental and computational methodologies employed to elucidate its precise 3D structure. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural nuances of this and similar chiral compounds.

Introduction: The Critical Role of Chirality in Molecular Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties due to their differential interactions with the inherently chiral biological systems, such as enzymes and receptors.[1][2][5] Therefore, the precise determination of the absolute configuration and the preferred 3D conformation of a chiral drug candidate like Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is not merely an academic exercise but a regulatory and scientific necessity in the drug discovery and development process.[3][5]

The molecule in focus, Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate, possesses a single stereocenter at the carbon atom bearing the ethyl group, the amino-carbamate moiety, and the 3-bromopyridin-2-yl group. The "(R)" designation in its name specifies the absolute spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules. Understanding the conformational preferences around the rotatable bonds in this molecule is equally crucial, as these determine the overall shape and the accessibility of key functional groups for biological interactions.

This guide will systematically explore the methods used to confirm the (R)-configuration and to model its 3D conformation. We will discuss the application of powerful analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational chemistry approaches.

Elucidating the Absolute Configuration and 3D Conformation

The definitive assignment of the absolute configuration and the characterization of the 3D conformation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate rely on a combination of experimental and computational techniques.

Experimental Approaches

2.1.1. X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most unambiguous method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[6][7] This technique provides a precise three-dimensional map of the electron density within the crystal lattice, allowing for the exact placement of each atom in space.

Core Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal, the absolute stereochemistry can be determined, often utilizing the anomalous dispersion effect of heavier atoms like bromine.[7] The resulting crystallographic data provides accurate bond lengths, bond angles, and torsion angles, offering a static but highly detailed snapshot of the molecule's conformation in the solid state.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Absolute Configuration Determination: Determine the absolute configuration by refining the Flack parameter, which should be close to zero for the correct enantiomer.[7]

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation

While X-ray crystallography provides a solid-state structure, NMR spectroscopy is unparalleled in its ability to probe the conformation and dynamics of molecules in solution, which is often more biologically relevant.[8][9][10]

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as 1D NOE difference spectroscopy and 2D NOESY, are particularly powerful for determining stereochemistry and spatial proximity between protons.[11][12][13][14][15] The NOE is a through-space interaction between nuclei that are close to each other (typically < 5 Å), regardless of their through-bond connectivity.[11][13]

Core Principle: By irradiating a specific proton and observing which other protons show an enhancement in their signal intensity, one can deduce which groups are spatially close. This information is invaluable for piecing together the 3D structure and preferred conformation in solution.

Protocol: 2D NOESY Experiment

-

Sample Preparation: Dissolve a pure sample of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate in a suitable deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a critical parameter that needs to be optimized to observe the desired NOE cross-peaks.

-

Data Processing and Analysis: Process the 2D data to generate the NOESY spectrum. Correlated signals (cross-peaks) off the diagonal indicate protons that are close in space.[12] The volume of these cross-peaks can be related to the internuclear distances.

2.1.3. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17][18][19] It is a powerful technique for determining the absolute configuration of molecules in solution, especially when crystallization for X-ray analysis is not feasible.[6][16]

Core Principle: The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.[16][18]

Protocol: VCD Spectroscopy and Analysis

-

Sample Preparation: Prepare a solution of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate in a suitable solvent (e.g., CDCl3).

-

Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample.

-

Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD and IR spectra for the (R)-enantiomer.

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A strong correlation in the sign and relative intensity of the VCD bands provides a confident assignment of the absolute configuration.[18]

Computational Chemistry: Modeling the 3D Landscape

Computational chemistry provides a powerful toolkit for predicting and understanding the 3D structure and conformational preferences of molecules.[20] These methods are often used in conjunction with experimental data to build a comprehensive picture of the molecule's behavior.

Core Principle: By using molecular mechanics or quantum mechanics calculations, one can explore the potential energy surface of the molecule to identify low-energy (and therefore, more populated) conformations. This allows for the prediction of bond lengths, angles, and dihedral angles that define the 3D structure.

Workflow: Computational Conformational Analysis

-

Structure Building: Construct a 3D model of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the different possible spatial arrangements of the molecule by rotating around single bonds.

-

Energy Minimization: For each identified conformer, perform a geometry optimization to find the nearest local energy minimum.

-

Energy Calculation and Population Analysis: Calculate the relative energies of the optimized conformers. The Boltzmann distribution can then be used to estimate the relative populations of each conformer at a given temperature.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive stereochemical and conformational analysis of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

Caption: Integrated workflow for stereochemical and conformational analysis.

Summary of Key Structural Data

The following table summarizes the types of data obtained from the described analytical techniques.

| Analytical Technique | Key Data Obtained | Primary Insight |

| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, torsion angles, Flack parameter | Unambiguous absolute configuration and solid-state 3D conformation |

| NMR Spectroscopy (NOESY) | Through-space proton-proton correlations (NOEs) | Preferred 3D conformation and spatial proximities in solution |

| Vibrational Circular Dichroism | Differential absorption of circularly polarized IR light | Absolute configuration in solution |

| Computational Chemistry | Minimized energy conformers, relative population analysis | Theoretical 3D structures and conformational preferences |

Conclusion

The stereochemistry and 3D conformation of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate are critical parameters that dictate its biological function. A multi-faceted approach, combining the definitive power of X-ray crystallography for absolute configuration, the solution-state insights from NMR spectroscopy, and the predictive capabilities of computational chemistry, is essential for a thorough and accurate structural elucidation. This in-depth understanding is a cornerstone for rational drug design and development, enabling scientists to optimize molecular interactions with biological targets and ultimately enhance therapeutic efficacy and safety. The protocols and workflows described herein provide a robust framework for the comprehensive characterization of this and other chiral small molecules of pharmaceutical interest.

References

-

Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Resources, 3(2), 07-12. [Link]

- McConathy, J., & Owens, M. J. (2003). Chirality in drug design and development. Journal of Clinical Pharmacology, 43(7), 677-683.

-

University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Cai, C., et al. (2019). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 10(28), 6883-6893. [Link]

-

Das, S., & Mondal, T. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

-

BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

-

Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

-

Chemaxon. (2024, July 13). Chirality Perspective in Drug Design and Development. Computational Chemistry | Blog. [Link]

- Barron, L. D., & Buckingham, A. D. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 12-17.

-

Lupu, M., & Hancu, G. (2021). The Significance of Chirality in Drug Design and Development. Molecules, 26(21), 6590. [Link]

-

Wikipedia. (2023, November 26). Vibrational circular dichroism. [Link]

-

ResearchGate. (2016, April 9). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?[Link]

-

Lee, S., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(12), 2825-2834. [Link]

-

Wikipedia. (2024, January 10). Nuclear Overhauser effect. [Link]

-

Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

-

Cole, J. C., et al. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 58(8), 1673-1685. [Link]

-

Birnbaum, G. I., & Shugar, D. (1971). Peptide Conformations. I. Nuclear Magnetic Resonance Study of the Carbamate Reaction of Amino Acids and Peptides. Canadian Journal of Chemistry, 49(5), 767-775. [Link]

-

Voice, A. K., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO 2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B, 122(41), 9572-9582. [Link]

-

Canadian Science Publishing. (1971). Peptide Conformations. I. Nuclear Magnetic Resonance Study of the Carbamate Reaction of Amino Acids and Peptides. Canadian Journal of Chemistry, 49(5), 767-775. [Link]

-

ACS Publications. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B. [Link]

-

Schrödinger. (n.d.). Computational Chemistry. Retrieved from [Link]

-

ResearchGate. (2026, January 3). 3D Molecule Generation. [Link]

-

ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

YouTube. (2024, May 4). Computational chemistry and 3D modelling of molecules. [Link]

-

Mason, J. A., et al. (2017). Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. Journal of the American Chemical Society, 139(42), 15136-15144. [Link]

-

ResearchGate. (n.d.). X-ray crystallography and chirality: understanding the limitations. Retrieved from [Link]

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 15. acdlabs.com [acdlabs.com]

- 16. biotools.us [biotools.us]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyeurope.com [spectroscopyeurope.com]

- 19. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

Suzuki-Miyaura cross-coupling with Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical research and drug development for its capacity to form carbon-carbon bonds with high efficiency.[1] This application note provides a comprehensive technical guide for the successful execution of a particularly challenging Suzuki-Miyaura coupling: the reaction of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate with various aryl- and heteroarylboronic acids or esters. We will dissect the mechanistic underpinnings of the reaction, address the specific challenges posed by this sterically hindered and heteroaromatic substrate, and provide a detailed, field-proven protocol. This guide is intended for researchers and scientists who seek to understand not just the "how" but the "why" behind the experimental design for this class of transformation.

The Mechanistic Framework and Substrate-Specific Challenges

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which elegantly forges a new C-C bond.[2][3] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

The Palladium Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine substrate. This is often the rate-limiting step and forms a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Inherent Challenges of the Substrate

The successful coupling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is non-trivial due to two primary factors:

-

Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive species, ultimately reducing the reaction rate and overall yield.[8]

-

Steric Hindrance: The bulky tert-butylcarbamate-protected ethyl group at the C2 position, adjacent to the C3-bromine, creates significant steric congestion around the reaction center. This hindrance can severely impede the initial oxidative addition step, where the palladium catalyst must approach and insert into the C-Br bond.[9][10]

Overcoming these challenges requires careful selection of the catalyst system—particularly the ligand—and optimization of reaction conditions.

Strategic Experimental Design

The key to a successful outcome lies in choosing components that accelerate the desired catalytic cycle while minimizing the aforementioned inhibitory pathways.

The Critical Role of the Ligand

For sterically demanding and potentially coordinating substrates, the choice of phosphine ligand is paramount. The ideal ligand should be both electron-rich and sterically bulky .

-

Electron-Richness: Donating electron density to the palladium center facilitates the oxidative addition step.

-

Bulkiness: Large, bulky ligands promote the reductive elimination step and can disfavor the binding of inhibitory species like the pyridine nitrogen. They create a "coordination pocket" that favors the productive binding of the aryl halide over other potential ligands.[4]

Table 1: Comparison of Ligand Classes for Hindered Pyridine Coupling

| Ligand Class | Key Examples | Rationale for Use | Considerations |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | The gold standard for challenging couplings. Their bulk and electron-donating properties are highly effective at promoting oxidative addition and preventing catalyst deactivation.[11] | Can be expensive; air-sensitive, requiring handling under an inert atmosphere. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable palladium complexes. Often show high activity and thermal stability.[12] | The resulting Pd-NHC complexes can sometimes be too stable, slowing catalyst turnover. |

| Ferrocenyl Phosphines | dppf | Bidentate ligand that can stabilize the palladium center. Often effective, but may be less so for extremely hindered substrates compared to modern Buchwald ligands. | May not provide sufficient bulk to overcome severe steric hindrance. |

| Triphenylphosphine (PPh₃) | PPh₃ | A traditional, inexpensive ligand.[4] Generally not effective for this type of hindered substrate due to insufficient electron-donating ability and bulk. Prone to low yields. | Not recommended for this specific application. |

For this specific substrate, a dialkylbiaryl phosphine ligand such as SPhos or XPhos is the recommended starting point due to their proven efficacy in overcoming both steric hindrance and heteroatom-related challenges.

Selection of Palladium Precursor, Base, and Solvent

-

Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices. Pd₂(dba)₃ is a Pd(0) source and can enter the catalytic cycle directly, while Pd(OAc)₂ is a Pd(II) source that must first be reduced in situ to the active Pd(0) species, often by the phosphine ligand.

-

Base: A moderately strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) is often the base of choice for difficult couplings as it is effective at promoting transmetalation without causing significant side reactions. Carbonates like Cs₂CO₃ or K₂CO₃ are also viable alternatives.

-

Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene , often with a small amount of water, are standard choices. The water can aid in dissolving the base and facilitating the formation of the boronate "ate" complex.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the title compound with a generic arylboronic acid. It is crucial that all steps are performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.

Materials and Reagents

-

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 equiv)

-

Aryl- or heteroarylboronic acid or pinacol ester (1.2–1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

-

1,4-Dioxane, anhydrous (<50 ppm water)

-

Nitrogen or Argon gas (high purity)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Standard workup and purification reagents (Ethyl Acetate, Hexanes, Na₂SO₄, Silica Gel)

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (e.g., 1.0 mmol, 330.2 mg), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol, 424.6 mg).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) to the flask via syringe.

-

Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be done by bubbling argon through the stirred solution for 15-20 minutes or by three cycles of 'freeze-pump-thaw'.

-

Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-18 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Table 2: Troubleshooting Guide

| Observation | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Low reaction temperature.4. Poor quality boronic acid (protodeboronation). | 1. Ensure rigorous inert atmosphere technique. Use fresh catalyst/ligand.2. Use freshly distilled/packaged anhydrous solvent and degas thoroughly.3. Increase temperature in 10 °C increments (up to 120 °C for dioxane).4. Use a fresh bottle of boronic acid or switch to the corresponding pinacol ester, which is more stable. |

| Significant Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities.2. Base is too weak or reaction temperature too high for an extended period. | 1. Ensure all reagents and solvents are anhydrous.2. Switch to a stronger base (e.g., Cs₂CO₃). Use the pinacol ester of the boronic acid. |

| Formation of Homocoupled Boronic Acid Product (R²-R²) | Presence of oxygen in the reaction mixture, which can promote oxidative homocoupling.[2] | Improve degassing procedure. Maintain a positive pressure of inert gas throughout the reaction. |

| Formation of De-brominated Starting Material | 1. Hydrodehalogenation side reaction.2. Trace moisture reacting with intermediates. | 1. Ensure rigorous anhydrous conditions.2. Screen alternative ligands (e.g., XPhos) or bases (e.g., CsF). |

Conclusion

The Suzuki-Miyaura coupling of Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a challenging yet highly valuable transformation. Success hinges on a rational approach to experimental design that directly counters the inherent difficulties of the substrate. By employing bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, in conjunction with a suitable palladium precursor and base under strictly inert conditions, researchers can reliably access a diverse range of novel biaryl and hetero-biaryl structures for application in drug discovery and materials science.

References

-

Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

-

Title: Suzuki and Related Cross-Coupling Reactions Source: Mettler Toledo URL: [Link]

-

Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

-

Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters URL: [Link]

-

Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: PMC (PubMed Central) URL: [Link]

-

Title: Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands Source: PubMed URL: [Link]

-

Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: ResearchGate URL: [Link]

-

Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design Source: ResearchGate URL: [Link]

-

Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC (PubMed Central) URL: [Link]

-

Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL: [Link]

-

Title: Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction Source: WuXi STA URL: [Link]

-

Title: Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium Source: Organometallics - ACS Publications URL: [Link]

-

Title: Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis Source: PMC (PubMed Central) URL: [Link]

-

Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]

-

Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: PMC (PubMed Central) URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]

Sources

- 1. mt.com [mt.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate as a Premier Chiral Building Block in Targeted Drug Discovery

Scientific Rationale & Structural Dissection

In modern structure-based drug design, the spatial orientation of pharmacophores is paramount. Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate has emerged as a highly privileged chiral building block, particularly in the development of targeted oncology therapeutics. The synthesis of complex pyridine derivatives often begins with versatile precursors like 1-(3-bromopyridin-2-yl)ethanone[1], which are subsequently converted into enantiomerically pure amine intermediates[2].

The strategic value of this specific building block lies in its trifunctional nature:

-

The 3-Bromo Pyridine Core: The bromine atom serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient pyridine ring enhances metabolic stability and acts as a critical hydrogen-bond acceptor in kinase hinge regions.

-

The (R)-Chiral Center: The precise stereochemistry of the 1-aminoethyl group dictates the 3D vector of the molecule. In deep, hydrophobic binding pockets, the (R)-methyl group restricts conformational freedom, minimizing the entropic penalty upon target binding.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions (such as N-arylation) during cross-coupling. It can be chemoselectively removed under mildly acidic conditions to liberate the primary amine for subsequent amide coupling.

The 3-bromo-2-alkylpyridine scaffold is a critical structural motif in modern oncology, most notably serving as a key intermediate in the synthesis of advanced RAS(ON) inhibitors like RMC-6236[3].

Physicochemical Properties

| Property | Value | Structural Significance |

| Molecular Formula | C₁₂H₁₇BrN₂O₂ | Optimal molecular weight for fragment-based growth. |

| Molecular Weight | 301.18 g/mol | Maintains favorable ligand efficiency during elaboration. |

| Stereochemistry | (R)-enantiomer | Directs the spatial trajectory of attached functional groups. |

| Protecting Group | tert-Butyloxycarbonyl | Ensures stability under basic cross-coupling conditions. |

| Reactive Handle | 3-Bromo (Aryl halide) | Enables rapid diversification via Pd-catalyzed C-C/C-N coupling. |

Synthetic Strategy & Workflow

The integration of this building block into a drug discovery pipeline follows a highly modular workflow. By functionalizing the pyridine ring first, medicinal chemists can generate a library of diverse intermediates before deprotecting the amine to attach the final pharmacophore.

Caption: Synthetic workflow utilizing Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic causality behind each experimental choice to ensure reproducibility and high fidelity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 3-position of the pyridine ring with an aryl/heteroaryl group while preserving the integrity of the (R)-chiral center and the Boc protecting group.

Mechanistic Rationale: The pyridine nitrogen can coordinate with palladium, potentially poisoning the catalyst. Utilizing a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl₂, prevents this off-target coordination and accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance caused by the adjacent Boc-protected chiral center.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask, combine Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic mixture ensures the solubility of both the organic building block and the inorganic base. Degassing prevents the oxidation of the active Pd(0) species.

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

-

In-Process Validation: Sample the organic layer and analyze via LC-MS. Self-Validation Check: The reaction is complete when the starting material mass (m/z 301/303, displaying a characteristic 1:1 bromine isotope pattern) disappears, replaced by the target [M+H]⁺ mass of the coupled product.

-